molecular formula C10H9ClF3N3O B2485714 2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide CAS No. 2411317-65-0

2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide

Cat. No.: B2485714
CAS No.: 2411317-65-0
M. Wt: 279.65
InChI Key: BTHGHBFEWYXTDV-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide is a synthetic organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The cyclopropyl group is then added, and finally, the chloroacetamide moiety is introduced. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The presence of the cyclopropyl group allows for potential cyclization reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the pyrimidine ring facilitates interactions with nucleic acids or proteins. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide: shares similarities with other trifluoromethylated pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropyl group provides rigidity to the molecular structure, influencing its interaction with biological targets.

Properties

IUPAC Name

2-chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N3O/c11-5-7(18)17-9(2-3-9)8-15-4-1-6(16-8)10(12,13)14/h1,4H,2-3,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHGHBFEWYXTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC(=N2)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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